molecular formula C10H18O B11918398 6,6-Dimethylspiro[3.4]octan-5-ol

6,6-Dimethylspiro[3.4]octan-5-ol

Cat. No.: B11918398
M. Wt: 154.25 g/mol
InChI Key: KWXIPHDFGITIHD-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[34]octan-5-ol is a chemical compound with the molecular formula C10H18O It is a spirocyclic alcohol, meaning it contains a spiro-connected ring system with an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[3.4]octan-5-ol typically involves the reaction of spiro[3.4]octan-5-one with suitable reagents. One common method involves the reduction of spiro[3.4]octan-5-one using sodium borohydride (NaBH4) in methanol, which yields this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[3.4]octan-5-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of 6,6-Dimethylspiro[3.4]octan-5-one.

    Reduction: Formation of 6,6-Dimethylspiro[3.4]octane.

    Substitution: Formation of 6,6-Dimethylspiro[3.4]octyl halides.

Scientific Research Applications

6,6-Dimethylspiro[3.4]octan-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[3.4]octan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octan-5-one: A ketone analog of 6,6-Dimethylspiro[3.4]octan-5-ol.

    6,6-Dimethylspiro[2.5]octan-4,8-dione: Another spirocyclic compound with different ring sizes and functional groups.

    Spiroacetals: Compounds with spiro-connected acetal groups, often found in natural products.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of an alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7,7-dimethylspiro[3.4]octan-8-ol

InChI

InChI=1S/C10H18O/c1-9(2)6-7-10(8(9)11)4-3-5-10/h8,11H,3-7H2,1-2H3

InChI Key

KWXIPHDFGITIHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1O)CCC2)C

Origin of Product

United States

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